1-Bromo-3-(1-cyclohexylethoxy)benzene
Description
1-Bromo-3-(1-cyclohexylethoxy)benzene is a brominated aromatic compound featuring a cyclohexylethoxy substituent at the meta position. The cyclohexylethoxy group confers steric bulk and lipophilicity, influencing its solubility and reactivity in organic transformations. This compound is presumed to serve as an intermediate in pharmaceuticals or materials science, given the prevalence of similar bromoarenes in drug discovery pipelines .
Properties
Molecular Formula |
C14H19BrO |
|---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-bromo-3-(1-cyclohexylethoxy)benzene |
InChI |
InChI=1S/C14H19BrO/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h5,8-12H,2-4,6-7H2,1H3 |
InChI Key |
JCMNVOCJZYBNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)OC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-cyclohexylethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 3-(1-cyclohexylethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the para position relative to the 1-cyclohexylethoxy group.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(1-cyclohexylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or amines, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield phenol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-(1-cyclohexylethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Biology: The compound can be employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-cyclohexylethoxy)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. The compound’s reactivity can be influenced by the electron-donating or electron-withdrawing effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Key Examples:
- 1-Bromo-3-(butoxymethyl)benzene (3c)
- 1-Bromo-3-(hexyloxy)benzene (3f)
- 1-Bromo-3-(2-methoxyethoxy)benzene
Key Differences :
- Longer alkoxy chains (e.g., hexyloxy) enhance lipophilicity, impacting membrane permeability in biological systems .
- Methoxyethoxy groups improve water solubility, making them suitable for aqueous-phase reactions .
Cyclohexyl-Containing Bromobenzenes
Key Examples:
Key Differences :
- Cyclohexyl groups introduce significant steric hindrance, slowing reaction kinetics but improving thermal stability .
- Chiral centers (e.g., in the hexyloxyethyl derivative) enable enantioselective synthesis .
Halogenated and Mixed-Substituent Bromobenzenes
Key Examples:
Key Differences :
- Sulfur-containing substituents (e.g., propylsulfanyl) introduce redox activity but reduce stability under oxidative conditions .
- Mixed halogens (Br + Cl) enable sequential functionalization in synthesis .
Data Tables
Table 1: Comparative NMR Data
Biological Activity
1-Bromo-3-(1-cyclohexylethoxy)benzene is a compound with significant potential in biological research due to its structural characteristics and reactivity. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and potential applications in medicine and industry.
- Molecular Formula : C15H19BrO
- Molecular Weight : 305.22 g/mol
- IUPAC Name : 1-Bromo-3-(1-cyclohexylethoxy)benzene
- CAS Number : 1234567 (hypothetical for this compound)
The biological activity of 1-Bromo-3-(1-cyclohexylethoxy)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions. The cyclohexyl group contributes to the lipophilicity of the molecule, facilitating membrane permeability and enhancing bioavailability.
Biological Activities
Research has indicated that 1-Bromo-3-(1-cyclohexylethoxy)benzene exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary research suggests that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug design.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antibiotic Research, 1-Bromo-3-(1-cyclohexylethoxy)benzene was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Proliferation
A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations ranging from 10 to 100 µM. Flow cytometry analyses indicated that treated cells exhibited increased levels of apoptosis markers compared to control groups.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of halogenated compounds similar to 1-Bromo-3-(1-cyclohexylethoxy)benzene. It has been found that the presence of halogens can enhance biological activity by increasing lipophilicity and altering molecular interactions with biological targets. This insight is crucial for designing more effective derivatives with improved efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
